molecular formula C11H14OS B1281266 S-Butyl Thiobenzoate CAS No. 7269-35-4

S-Butyl Thiobenzoate

Cat. No.: B1281266
CAS No.: 7269-35-4
M. Wt: 194.3 g/mol
InChI Key: KXXZPIFZTPWOJJ-UHFFFAOYSA-N
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Description

S-Butyl Thiobenzoate: is an organic compound with the molecular formula C11H14OS . It is a thioester derivative of benzoic acid, where the sulfur atom replaces the oxygen atom in the ester linkage. This compound is known for its unique chemical properties and applications in various fields, including chemistry and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Nucleophilic Substitution Reaction: S-Butyl Thiobenzoate can be synthesized through the nucleophilic substitution reaction of acyl chloride and thiol or thiophenol.

    Bunte Salt Method: Another method involves the synthesis of S-substituted thiobenzoate derivatives using Bunte salt.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the nucleophilic substitution reaction due to its efficiency and mild reaction conditions. The process is optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: S-Butyl Thiobenzoate can undergo oxidation reactions, where the sulfur atom is oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioester group to a thiol group.

    Substitution: The compound can participate in substitution reactions, where the butyl group or the thiobenzoate moiety is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products:

Scientific Research Applications

Chemistry:

    Photoinitiators: S-Butyl Thiobenzoate and its derivatives are used as photoinitiators in ultraviolet (UV) curing processes.

Biology and Medicine:

Industry:

Mechanism of Action

Molecular Targets and Pathways: S-Butyl Thiobenzoate exerts its effects primarily through its ability to absorb UV light and initiate free radical polymerization. The thioester bond in the compound undergoes homolytic cleavage upon UV irradiation, generating free radicals that initiate the polymerization process. This mechanism is crucial in its application as a photoinitiator in UV-curing technologies .

Comparison with Similar Compounds

  • S-Methyl Thiobenzoate
  • S-Ethyl Thiobenzoate
  • S-Propyl Thiobenzoate

Comparison: S-Butyl Thiobenzoate is unique among its analogs due to its longer butyl chain, which imparts different physical and chemical properties. For instance, the butyl group provides increased hydrophobicity and a higher boiling point compared to its shorter-chain counterparts. This makes this compound more suitable for specific industrial applications where these properties are advantageous .

Properties

IUPAC Name

S-butyl benzenecarbothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14OS/c1-2-3-9-13-11(12)10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXXZPIFZTPWOJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90494974
Record name S-Butyl benzenecarbothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90494974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7269-35-4
Record name S-Butyl benzenecarbothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90494974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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